1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione

Vue d'ensemble

Description

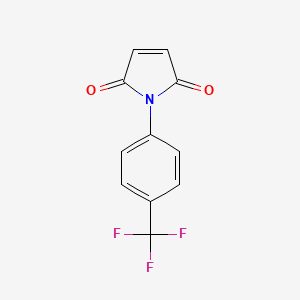

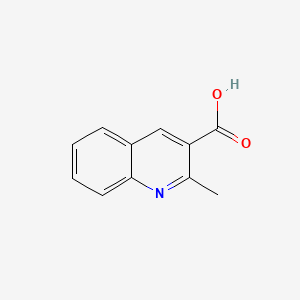

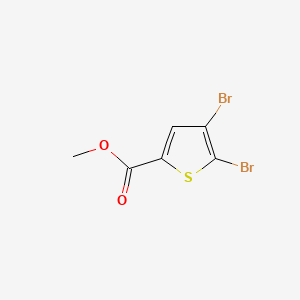

The compound “1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione” contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a trifluoromethyl group attached to a phenyl ring . The trifluoromethyl group is a common functional group in medicinal chemistry due to its ability to modulate the chemical properties of the molecule .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the pyrrole ring and the trifluoromethyl group. For example, a kinetic resolution of 1-(4-(Trifluoromethyl)phenyl)ethanol enantiomers was achieved through lipase-catalyzed transesterification in organic solvents .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, a compound with a similar structure, 1-(4-(Trifluoromethyl)phenyl)ethanol, has a molecular weight of 190.162 Da and a density of 1.2±0.1 g/cm^3 .Applications De Recherche Scientifique

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives, including variants similar to 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione, have been studied for their role in inhibiting corrosion of carbon steel in acidic environments. These compounds show good corrosion inhibition efficiencies, which increase with the concentration of the inhibitor. Their adsorption on steel surfaces suggests a mechanism mainly controlled by a chemisorption process (Zarrouk et al., 2015).

Material Synthesis and Properties

Synthesis and properties of pyrrolo[3,2-b]pyrrole-1,4-diones (isoDPP) derivatives, which are structurally related to this compound, have been explored. These compounds form thin films by evaporation under vacuum and show characteristics associated with liquid crystalline materials. Their photophysical measurements reveal weak luminescence and a long-lived low energy state, potentially useful in material science applications (Gendron et al., 2014).

Solubility and Solvent Effects

Studies on the solubility of similar 1H-pyrrole-2,5-dione derivatives in various solvents have been conducted. These studies are crucial in understanding the interaction of these compounds with different solvent systems, which is important for their application in various fields like material science and pharmaceuticals (Li et al., 2019).

Synthesis of Functionalized Derivatives

Efficient methods for synthesizing trifluoromethylated pyrazol-4-yl-pyrrole-2,5-dione derivatives have been developed. These methods highlight the potential of these compounds in creating functional materials, possibly for use in electronic applications or as intermediates in further chemical syntheses (Yuan et al., 2019).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as fipronil, a broad-spectrum insecticide, disrupt the insect central nervous system by blocking the ligand-gated ion channel of the gaba a receptor and glutamate-gated chloride (glucl) channels .

Mode of Action

For instance, Fipronil, a structurally similar compound, causes hyperexcitation of contaminated insects’ nerves and muscles .

Biochemical Pathways

For example, Fipronil disrupts the insect central nervous system by blocking the GABA A receptor and GluCl channels .

Pharmacokinetics

The kinetic resolution of a similar compound, 1-(4-(trifluoromethyl)phenyl)ethanol, was achieved through lipase-catalyzed transesterification in organic solvents . This suggests that enzymatic processes could play a role in the metabolism of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione.

Result of Action

Similar compounds have been shown to cause hyperexcitation of contaminated insects’ nerves and muscles .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. Additionally, the catalytic efficiency of a similar compound, 1-(4-(Trifluoromethyl)phenyl)ethanol, was improved by establishing an effective polar organic solvent-aqueous medium .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)7-1-3-8(4-2-7)15-9(16)5-6-10(15)17/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSCHBMMSVGJAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369696 | |

| Record name | 1-(4-(TRIFLUOROMETHYL)PHENYL)-1H-PYRROLE-2,5-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54647-09-5 | |

| Record name | 1-(4-(TRIFLUOROMETHYL)PHENYL)-1H-PYRROLE-2,5-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1301511.png)

![3-[(Z)-(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B1301543.png)

![1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethan-1-one](/img/structure/B1301569.png)